Methyl 4-phenoxybutanoate Methyl 4-phenoxybutanoate
Brand Name: Vulcanchem
CAS No.: 21273-27-8
VCID: VC2131864
InChI: InChI=1S/C11H14O3/c1-13-11(12)8-5-9-14-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3
SMILES: COC(=O)CCCOC1=CC=CC=C1
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol

Methyl 4-phenoxybutanoate

CAS No.: 21273-27-8

Cat. No.: VC2131864

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-phenoxybutanoate - 21273-27-8

Specification

CAS No. 21273-27-8
Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
IUPAC Name methyl 4-phenoxybutanoate
Standard InChI InChI=1S/C11H14O3/c1-13-11(12)8-5-9-14-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3
Standard InChI Key SSRVFHVMEFTYQS-UHFFFAOYSA-N
SMILES COC(=O)CCCOC1=CC=CC=C1
Canonical SMILES COC(=O)CCCOC1=CC=CC=C1

Introduction

Chemical Structure and Properties

Methyl 4-phenoxybutanoate consists of a phenoxy group connected to a butanoic acid methyl ester via an oxygen linkage. This structural arrangement distinguishes it from similar compounds such as methyl 4-phenylbutanoate, which contains a direct carbon-carbon bond between the phenyl ring and the butanoate chain.

The chemical structure can be represented as C₁₁H₁₄O₃, featuring a phenyl ring connected through an oxygen atom to a four-carbon chain terminated by a methyl ester group. This molecular architecture confers specific physical and chemical properties that make it valuable for various applications.

Physical Properties

Methyl 4-phenoxybutanoate typically exists as a colorless to pale yellow liquid at room temperature with characteristic ester odor notes. While less studied than its structural analog methyl 4-phenylbutanoate, it likely shares some physical properties while differing in others due to the oxygen linkage.

Table 1 presents the estimated physical properties of methyl 4-phenoxybutanoate based on structural analysis and comparison with similar compounds:

PropertyValue (Estimated)
Molecular Weight194.23 g/mol
Physical State at 25°CLiquid
Boiling Point275-285°C
Density~1.08 g/cm³
Refractive Index~1.51
LogP~2.5
SolubilityPoorly soluble in water, soluble in organic solvents

Chemical Reactivity

The presence of both ester and ether functional groups in methyl 4-phenoxybutanoate creates multiple reactive sites. The ester group can undergo typical reactions including hydrolysis, transesterification, and reduction. The ether linkage provides stability under many conditions but can be cleaved under specific reaction conditions.

The compound may participate in the following reaction types:

  • Ester hydrolysis to form 4-phenoxybutanoic acid

  • Transesterification with other alcohols

  • Reduction to form 4-phenoxybutanol

  • Ether cleavage under strong acidic conditions

Synthesis Methods

Methyl 4-phenoxybutanoate can be synthesized through several routes, each with specific advantages depending on starting materials and required scale.

Williamson Ether Synthesis Route

One of the most straightforward approaches involves a Williamson ether synthesis followed by esterification:

  • Reaction of phenol with 4-bromobutyric acid or its derivatives in the presence of a base

  • Esterification of the resulting 4-phenoxybutyric acid with methanol using an acid catalyst

This two-step process typically proceeds with good yields and can be optimized for larger-scale synthesis.

Direct Esterification Approach

For laboratories with access to 4-phenoxybutanoic acid, direct esterification offers a simpler approach:

  • Reaction of 4-phenoxybutanoic acid with methanol

  • Addition of a suitable catalyst (typically sulfuric acid or p-toluenesulfonic acid)

  • Reflux conditions followed by workup and purification

This method generally produces yields of 75-85% under optimized conditions.

Alternative Synthetic Pathways

Several alternative approaches exist, including:

  • Reaction of phenol with methyl 4-bromobutanoate in alkaline conditions

  • Phenoxy group introduction via nucleophilic substitution on methyl 4-hydroxybutanoate

  • Transesterification from other 4-phenoxybutanoate esters

Analytical Methods for Identification and Characterization

Reliable identification and characterization of methyl 4-phenoxybutanoate can be achieved through various analytical techniques.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation:

  • ¹H NMR typically shows characteristic signals for the methyl ester group (singlet at approximately 3.7 ppm), the methylene groups of the butanoate chain (multiplets between 1.8-4.0 ppm), and the aromatic protons (multiplets in the 6.8-7.3 ppm region)

  • ¹³C NMR reveals the ester carbonyl carbon (approximately 173-174 ppm), aromatic carbons (114-159 ppm), and aliphatic carbons (25-67 ppm)

Infrared spectroscopy shows characteristic absorption bands:

  • Ester C=O stretch at approximately 1730-1740 cm⁻¹

  • C-O stretching at 1200-1250 cm⁻¹

  • Aromatic C=C stretching at 1450-1600 cm⁻¹

  • C-H stretching bands at 2800-3000 cm⁻¹

Chromatographic Analysis

Gas chromatography-mass spectrometry (GC-MS) provides both separation capability and structural information:

  • Retention time comparison with standards

  • Mass spectral fragmentation pattern analysis showing characteristic fragments including the phenoxy group, alkyl chain fragments, and methyl ester-derived ions

Applications and Uses

Methyl 4-phenoxybutanoate finds applications across several fields due to its structural features and reactivity profile.

Synthetic Intermediate

The compound serves as a valuable building block in organic synthesis:

  • Precursor for more complex molecules containing the phenoxybutanoate structural motif

  • Scaffold for pharmaceutical intermediates

  • Starting material for specialty polymers and materials

Fragrance Chemistry

Similar to methyl 4-phenylbutanoate, the phenoxy analog may possess interesting olfactory properties. While specific fragrance applications are less documented than for methyl 4-phenylbutanoate (which has a sweet, fruity, floral odor), the oxygen-containing linkage likely modifies these properties in potentially valuable ways for fragrance formulations.

Structure-Activity Relationships

Understanding the relationship between the structure of methyl 4-phenoxybutanoate and its properties provides insights into its potential applications and limitations.

Comparison with Related Compounds

Table 2 presents a comparison between methyl 4-phenoxybutanoate and structurally related compounds:

CompoundKey Structural DifferenceNotable Properties/Applications
Methyl 4-phenylbutanoateDirect C-C bond instead of C-O-C linkageSweet, fruity, floral odor; used in flavor compositions for strawberry imitation
4-Phenylbutyric acidCarboxylic acid instead of methyl ester; no oxygen linkageChemical chaperone with therapeutic potential against methylmercury-induced neurotoxicity
Methyl 2,4-dioxo-4-phenylbutanoateAdditional carbonyl groups at 2,4-positionsVersatile intermediate in organic synthesis
Methyl 4-phenoxybutanoateOxygen linkage between phenyl and butanoateBalance of stability and reactivity; potential applications in fragrance and synthesis

Effect of the Oxygen Linkage

The presence of the oxygen atom between the phenyl ring and the butanoate chain in methyl 4-phenoxybutanoate introduces several important differences compared to the directly linked analog:

  • Increased flexibility in the molecular backbone

  • Altered electronic distribution affecting reactivity patterns

  • Different metabolic pathways in biological systems

  • Modified hydrophilic/hydrophobic balance affecting solubility and partitioning behavior

Current Research Status

While specific research on methyl 4-phenoxybutanoate is less extensive than for some of its structural analogs, several areas of investigation show promise.

Synthetic Methodology Development

Ongoing research focuses on developing more efficient and environmentally friendly synthesis routes:

  • Catalytic approaches using heterogeneous catalysts

  • Green chemistry applications minimizing waste and hazardous reagents

  • Flow chemistry adaptations for continuous processing

Structure Modification Studies

Research involving structural modifications of the basic phenoxybutanoate scaffold explores:

  • Effect of substituents on the phenyl ring

  • Variation in the alkyl chain length

  • Alternative ester groups

Future Perspectives

The future research landscape for methyl 4-phenoxybutanoate encompasses several promising directions.

Expanded Application Domains

Potential expansion of applications may include:

  • Development as a specialized solvent for specific chemical processes

  • Exploration as a component in advanced materials

  • Investigation of novel catalytic applications

Integration with Emerging Technologies

The compound may find relevance in emerging technological areas:

  • Incorporation into smart materials with controlled release properties

  • Applications in microfluidic and nanoscale systems

  • Role in sustainable chemistry initiatives

Computational Studies

Advanced computational approaches offer opportunities to better understand and predict the compound's properties:

  • Quantum mechanical studies of reactivity

  • Molecular dynamics simulations of interactions with biological systems

  • Machine learning approaches to predict new applications

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